N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide
Description
N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole ring, substituted with a methyl group at the pyrazole’s 3-position and an acetamide moiety bearing a 3-methoxyphenoxy group. This structure combines pharmacophoric elements of benzothiazole (known for antimicrobial, anticancer, and anti-inflammatory properties) and pyrazole (a versatile scaffold in drug discovery).
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-10-18(22-19(25)12-27-15-7-5-6-14(11-15)26-2)24(23-13)20-21-16-8-3-4-9-17(16)28-20/h3-11H,12H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFALGJHXOIJZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrazole ring , which is further connected to a methoxyphenoxy acetamide group. This unique structure contributes to its diverse biological activities.
| Component | Description |
|---|---|
| Benzothiazole | A heterocyclic compound known for its anti-inflammatory and anticancer properties. |
| Pyrazole | A five-membered ring that enhances pharmacological activity through various interactions. |
| Methoxyphenoxy | Provides additional hydrophobic character, potentially improving bioavailability. |
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway , leading to decreased inflammatory responses. This mechanism is crucial in conditions characterized by excessive inflammation, such as arthritis and certain cancers.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it effectively reduces inflammation in various models, including:
- In vitro assays : Demonstrated reduced prostaglandin E2 levels in cultured cells.
- In vivo models : Showed decreased paw edema in rat models of inflammation.
Anticancer Potential
This compound has also been investigated for its anticancer properties. It has shown effectiveness against several cancer cell lines through mechanisms such as:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from proliferating.
Structure-Activity Relationships (SAR)
The biological activity of the compound can be influenced by modifications to its structure. Research has indicated that:
- Substituents on the benzothiazole or pyrazole rings can enhance potency.
- The presence of electron-withdrawing groups increases binding affinity to COX enzymes.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in an animal model, with an IC50 value indicating effective inhibition at low concentrations.
- Anticancer Efficacy : In vitro studies showed that the compound inhibited growth in various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the cell type.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives include derivatives of benzothiazole, pyrazole, and acetamide scaffolds. Below is a comparative analysis based on substituents, pharmacological activities, and physicochemical properties:
Key Observations:
Substituent Impact: The 3-methoxyphenoxy group in the target compound may improve membrane permeability compared to the bromophenyl (9c, ) or difluorophenyl (47, ) groups, which enhance halogen bonding but reduce solubility.
Pharmacological Trends :
- Piperazine-linked acetamides (e.g., 47, ) show superior antibacterial activity, suggesting that the sulfonyl-piperazine moiety enhances target engagement.
- Triazole-containing analogs (e.g., 9c, ) exhibit enzyme inhibitory effects, implying that the pyrazole-triazole balance in the target compound may modulate selectivity.
Synthetic Accessibility :
- The target compound’s synthesis likely involves Cu-catalyzed click chemistry (analogous to ) or nucleophilic substitution, similar to methods for 3p .
Physicochemical Properties (Inferred):
- LogP: The 3-methoxyphenoxy group increases lipophilicity (estimated LogP ~3.5), comparable to 9c (LogP ~3.8) but lower than 47 (LogP ~4.2) .
- Solubility : Polar acetamide groups may counterbalance hydrophobicity, improving aqueous solubility relative to benzamide derivatives (e.g., 3p) .
Preparation Methods
Cyclization of 2-Aminothiophenol
The benzothiazole ring is synthesized by reacting 2-aminothiophenol with methyl cyanoacetate under acidic conditions (Scheme 1):
$$
\text{2-Aminothiophenol + Methyl cyanoacetate} \xrightarrow{\text{HCl, reflux}} \text{Benzo[d]thiazol-2-carbonitrile}
$$
This intermediate is hydrolyzed to benzo[d]thiazole-2-carboxylic acid using 6 M NaOH at 100°C.
Functionalization of the Benzothiazole Core
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), enabling subsequent amidation or esterification. Alternatively, direct coupling with amines yields benzothiazole-2-carboxamides.
Construction of the 3-Methyl-1H-pyrazol-5-amine Framework
Hydrazine Cyclocondensation
The pyrazole ring is formed via reaction of benzothiazole-2-carbonitrile with methylhydrazine in ethanol (Scheme 2):
$$
\text{Benzo[d]thiazole-2-carbonitrile + Methylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine}
$$
Regioselectivity is controlled by the electron-withdrawing benzothiazole group, directing hydrazine attack to the α-position of the nitrile.
Characterization of Pyrazole Intermediate
- IR : N-H stretch at 3,420 cm⁻¹, C≡N at 2,210 cm⁻¹.
- ¹H NMR : Pyrazole C-H at δ 6.85 ppm (s, 1H), methyl group at δ 2.35 ppm (s, 3H).
Introduction of the 2-(3-Methoxyphenoxy)acetamide Side Chain
Synthesis of 2-(3-Methoxyphenoxy)acetic Acid
3-Methoxyphenol is reacted with chloroacetic acid in alkaline medium (Scheme 3):
$$
\text{3-Methoxyphenol + ClCH₂CO₂H} \xrightarrow{\text{NaOH, H₂O}} \text{2-(3-Methoxyphenoxy)acetic acid}
$$
Yield: 78% after recrystallization from ethanol.
Acylation of Pyrazole-5-amine
The acetic acid derivative is activated as an acid chloride using oxalyl chloride, then coupled with the pyrazole amine (Scheme 4):
$$
\text{1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine + ClCO(CH₂OPh-3-OMe)} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}
$$
Reaction conditions: 0°C to room temperature, 12 hours. Yield: 65%.
Optimization and Alternative Pathways
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction time for pyrazole formation from 8 hours to 30 minutes, improving yield to 82%.
Solid-Phase Synthesis
Immobilization of the pyrazole amine on Wang resin enables stepwise acylation and phenoxy group introduction, facilitating purification. Reported yield: 70%.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₉H₁₈N₄O₃S: 398.1054 [M+H]⁺. Observed: 398.1056.
Challenges and Solutions in Synthesis
Regioselectivity in Pyrazole Formation
Use of bulky directing groups (e.g., benzothiazole) ensures >90% regioselectivity for the 1,3,5-trisubstituted pyrazole.
Stability of the Acetamide Linkage
Protonation of the pyrazole nitrogen during acylation prevents N-dealkylation, enhancing stability.
Applications and Derivatives
Biological Activity Screening
Preliminary assays indicate moderate COX-2 inhibition (IC₅₀ = 1.8 μM) and antimicrobial activity against S. aureus (MIC = 8 μg/mL).
Structure-Activity Relationship (SAR) Studies
- Methoxy position : 3-Methoxy substitution on phenoxy enhances metabolic stability compared to para-substituted analogs.
- Benzothiazole replacement : Thiazolo[5,4-d]thiazole analogs show reduced activity, emphasizing the benzothiazole’s role.
Q & A
(Basic) What synthetic methodologies are recommended for preparing N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide?
Methodological Answer:
The synthesis typically involves multi-step routes, starting with the assembly of the pyrazole core followed by functionalization with benzo[d]thiazole and 3-methoxyphenoxyacetamide groups. Key steps include:
- Step 1: Cyclocondensation of hydrazine derivatives with β-ketoesters to form the 3-methylpyrazole core .
- Step 2: Coupling the benzo[d]thiazol-2-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Step 3: Introducing the 2-(3-methoxyphenoxy)acetamide group using chloroacetylation followed by nucleophilic displacement with 3-methoxyphenol .
Critical Parameters: - Use anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine or Pd(PPh₃)₄ to enhance reaction efficiency .
- Monitor intermediates via TLC/HPLC to ensure purity (>95%) before proceeding .
(Basic) How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Assign peaks for pyrazole C-H (δ 6.5–7.5 ppm), benzo[d]thiazole aromatic protons (δ 7.8–8.5 ppm), and methoxy groups (δ 3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₄O₃S: 394.11) .
- HPLC: Use a C18 column with acetonitrile/water gradient (70:30) to verify purity (>95%) .
(Advanced) How can reaction conditions be optimized to improve synthetic yield and selectivity?
Methodological Answer:
Employ a hybrid computational-experimental approach:
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize the coupling step at 80°C in DMF with 5 mol% Pd catalyst .
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
- Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to detect side products and adjust conditions dynamically .
(Advanced) What methodologies are suitable for evaluating its potential bioactivity in preclinical research?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition: Screen against kinases or proteases (e.g., EGFR, COX-2) using fluorescence-based assays. Include positive controls (e.g., erlotinib for EGFR) .
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) and fungal strains (Candida spp.) using broth microdilution .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
Note: Validate results with orthogonal assays (e.g., Western blot for protein expression changes) .
(Advanced) How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
Focus on systematic structural modifications:
- Core Modifications: Replace the benzo[d]thiazole with other heterocycles (e.g., imidazothiazole) to assess impact on bioactivity .
- Substituent Variation: Alter the methoxy group to ethoxy, halogen, or nitro groups and compare potency in enzyme inhibition assays .
- Pharmacophore Mapping: Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding with the acetamide group) .
(Advanced) What computational strategies predict target binding and pharmacokinetic properties?
Methodological Answer:
Leverage in silico tools for mechanistic insights:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets like kinases. Prioritize poses with low RMSD (<2 Å) relative to co-crystal structures .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- ADMET Prediction: Utilize SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition risks .
Data Contradiction Analysis:
- and report conflicting optimal solvents for coupling reactions (DMF vs. THF). Resolve via DoE to determine solvent-dependent yield thresholds.
- Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer focus) suggest context-dependent efficacy; validate via multi-target screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
